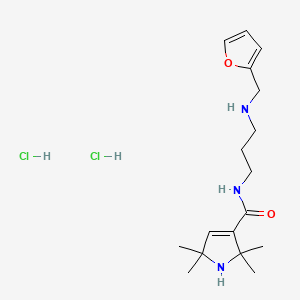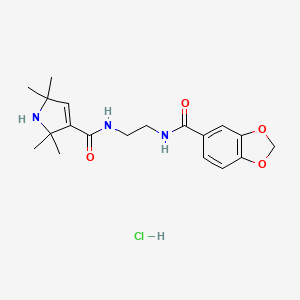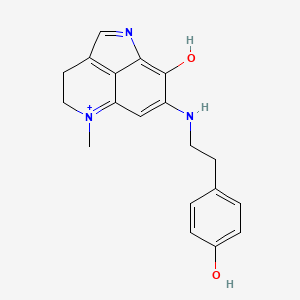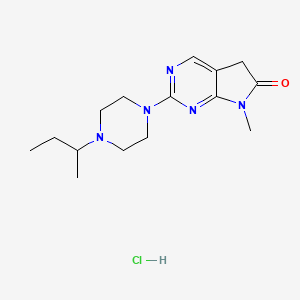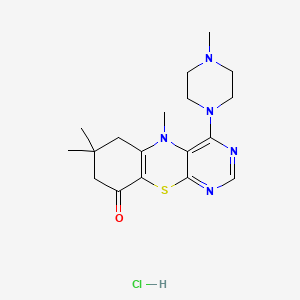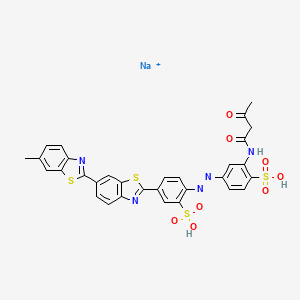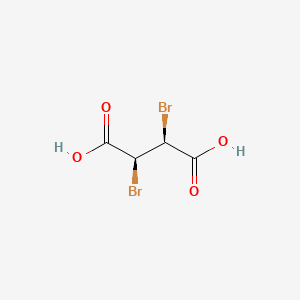
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple substituents, including bromophenyl, chlorophenyl, and azetidinyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by refluxing in the presence of glacial acetic acid . The reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group and has demonstrated antimicrobial and anticancer activities.
Pyrazoline Derivatives: These compounds have similar heterocyclic structures and exhibit various biological activities, including antioxidant and antitumor properties.
Uniqueness
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
Properties
CAS No. |
87454-49-7 |
|---|---|
Molecular Formula |
C23H17BrCl3N3O3 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3,4-dichlorophenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H17BrCl3N3O3/c24-14-6-8-15(9-7-14)28-12-23(27)20(13-5-10-17(25)18(26)11-13)30(22(23)33)29-21(32)16-3-1-2-4-19(16)31/h1-11,20,28,31H,12H2,(H,29,32) |
InChI Key |
UUPJJDCKWVXWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(C(C2=O)(CNC3=CC=C(C=C3)Br)Cl)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
